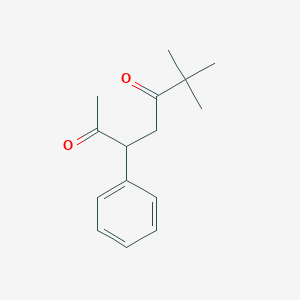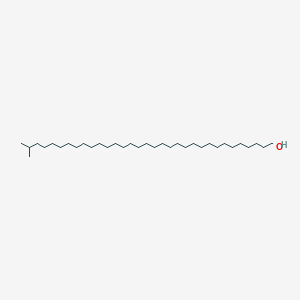
32-Methyltritriacontan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
32-Methyltritriacontan-1-OL is an ultra-long-chain primary fatty alcohol. It is a derivative of tetratriacontan-1-ol, with a methyl group substitution at the 32nd position. This compound has the molecular formula C₃₅H₇₂O and a molecular weight of 508.94560 g/mol . It is known for its significant role in various biological and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 32-Methyltritriacontan-1-OL typically involves the reduction of the corresponding fatty acid or ester. Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of the corresponding fatty acid methyl ester. This process is catalyzed by metals such as palladium or nickel under high pressure and temperature conditions .
Types of Reactions:
Oxidation: this compound can be oxidized to the corresponding aldehyde and further to the carboxylic acid.
Reduction: It can be reduced to the corresponding alkane.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 32-Methyltritriacontanal and 32-Methyltritriacontanoic acid.
Reduction: 32-Methyltritriacontane.
Substitution: 32-Methyltritriacontyl chloride.
Applications De Recherche Scientifique
32-Methyltritriacontan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of long-chain alcohols.
Biology: Investigated for its role in cell membrane structure and function.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics.
Mécanisme D'action
The mechanism of action of 32-Methyltritriacontan-1-OL involves its interaction with cell membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms .
Comparaison Avec Des Composés Similaires
Tetratriacontan-1-ol: The parent compound without the methyl substitution.
Triacontanol: A shorter chain primary fatty alcohol with similar properties.
Comparison: 32-Methyltritriacontan-1-OL is unique due to its methyl substitution, which can influence its physical properties and biological activity. Compared to tetratriacontan-1-ol, it may have different melting points and solubility characteristics. Triacontanol, being shorter, has different applications and biological effects .
Propriétés
Numéro CAS |
116271-39-7 |
|---|---|
Formule moléculaire |
C34H70O |
Poids moléculaire |
494.9 g/mol |
Nom IUPAC |
32-methyltritriacontan-1-ol |
InChI |
InChI=1S/C34H70O/c1-34(2)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35/h34-35H,3-33H2,1-2H3 |
Clé InChI |
BPCHXYGABPPTGH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


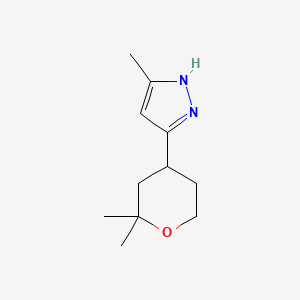
![2,2'-[{[2-(Pyridin-2-yl)ethyl]azanediyl}bis(methylene)]diphenol](/img/structure/B14294635.png)

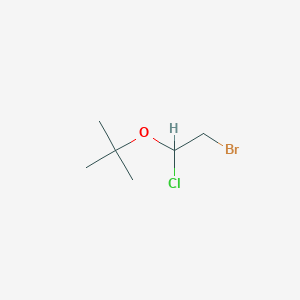

![N~2~,N~4~,N~6~-Tris[(4-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14294654.png)
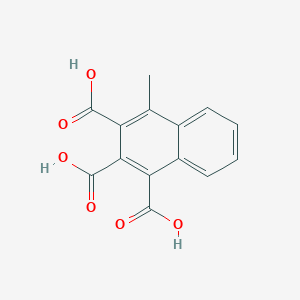
![[1-(Pent-4-en-1-yl)cyclohexyl]methanol](/img/structure/B14294672.png)

![3-[(Prop-2-en-1-yl)sulfanyl]furan](/img/structure/B14294684.png)
![Dibutyl [2-(methylsulfanyl)ethyl]boronate](/img/structure/B14294686.png)

